(3-hexadecanoyloxy-2-octanoyloxypropyl) hexadecanoate

Description

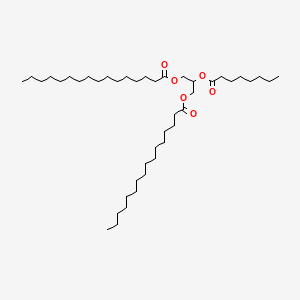

“(3-Hexadecanoyloxy-2-octanoyloxypropyl) hexadecanoate” is a structured triacylglycerol (TAG) derivative with three esterified fatty acid chains. Its molecular structure consists of a glycerol backbone substituted at the sn-1, sn-2, and sn-3 positions with hexadecanoate (C16:0, palmitate), octanoate (C8:0, caprylate), and hexadecanoate, respectively. This asymmetric arrangement of acyl chains confers unique physicochemical properties, such as distinct melting behavior, solubility, and interfacial activity. The compound is typically synthesized via enzymatic or chemical esterification of glycerol with activated fatty acid derivatives, a process optimized for regioselectivity .

Properties

IUPAC Name |

(3-hexadecanoyloxy-2-octanoyloxypropyl) hexadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H82O6/c1-4-7-10-13-15-17-19-21-23-25-27-30-32-35-41(44)47-38-40(49-43(46)37-34-29-12-9-6-3)39-48-42(45)36-33-31-28-26-24-22-20-18-16-14-11-8-5-2/h40H,4-39H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWSPAJAOQQHHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H82O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

695.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of (3-hexadecanoyloxy-2-octanoyloxypropyl) hexadecanoate typically involves esterification reactions. The synthetic route generally includes the reaction of hexadecanoic acid with glycerol derivatives under specific conditions to form the desired ester. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. Detailed reaction conditions and industrial methods are often proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

(3-hexadecanoyloxy-2-octanoyloxypropyl) hexadecanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(3-hexadecanoyloxy-2-octanoyloxypropyl) hexadecanoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound in studying esterification reactions.

Biology: Investigated for its potential role in biological systems, including its interactions with cellular membranes.

Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.

Mechanism of Action

The mechanism of action of (3-hexadecanoyloxy-2-octanoyloxypropyl) hexadecanoate involves its interaction with biological membranes and enzymes. The ester groups can be hydrolyzed by esterases, releasing the corresponding fatty acids and glycerol derivatives. These products can then participate in various metabolic pathways, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of “(3-hexadecanoyloxy-2-octanoyloxypropyl) hexadecanoate,” a comparative analysis with structurally related lipids is provided below.

Table 1: Structural and Functional Comparison

*Calculated based on constituent fatty acids and glycerol backbone. †Direct data unavailable; inferred from structural analogs. ‡Phosphatidylinositol bisphosphate with specified acyl chains.

Key Findings

Acyl Chain Diversity and Physicochemical Behavior: The target compound’s mixed-chain configuration (C16:0 and C8:0) contrasts with symmetric analogs like DPPE (two C16:0 chains). Shorter acyl chains (e.g., C8:0) reduce melting points and enhance solubility in hydrophobic matrices compared to fully saturated long-chain TAGs . Unlike phospholipids (e.g., DPPE), the absence of a polar head group in the target compound limits its utility in aqueous systems but improves compatibility with nonpolar drug carriers .

Functional Group Influence: Phospholipids like DPPE exhibit amphiphilicity due to their phosphate-ethanolamine moiety, enabling spontaneous bilayer formation. In contrast, the target compound’s ester-dominated structure favors lipid droplet formation or micellar aggregation in emulsions . Compared to signaling lipids (e.g., PIP2), the target compound lacks bioactivity but offers superior stability against enzymatic hydrolysis, making it suitable for sustained-release formulations .

Industrial Relevance :

- While DPPE is critical for membrane mimicry in biophysical studies (>98% purity, synthetic source ), the target compound’s asymmetric TAG structure aligns with trends in nutraceuticals, where tailored digestion kinetics are prioritized over membrane integration .

Biological Activity

Overview

(3-hexadecanoyloxy-2-octanoyloxypropyl) hexadecanoate, also known by its CAS number 67826-15-7, is a complex ester derived from long-chain fatty acids. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its potential biological activities and applications in drug delivery systems.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features multiple ester linkages, which are crucial for its interactions with biological membranes and enzymes. The compound can be represented by the following structural formula:

The biological activity of this compound primarily involves its interaction with cellular membranes. The ester groups can be hydrolyzed by esterases, releasing free fatty acids and glycerol derivatives that participate in various metabolic pathways. This hydrolysis can influence cellular functions and signaling pathways, making the compound a candidate for therapeutic applications.

1. Membrane Interaction

The compound's long-chain fatty acid structure allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is significant for drug delivery systems where enhanced absorption through cell membranes is desired.

3. Therapeutic Applications

Due to its unique chemical properties, this compound is being explored for use in drug formulations aimed at enhancing the bioavailability of active pharmaceutical ingredients. Its ability to modulate membrane dynamics could be harnessed in developing new therapeutic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C43H82O6 | Membrane interaction; potential antimicrobial activity |

| Hexadecyl palmitate | C32H64O4 | Used in cosmetics; emollient properties |

| Glyceryl trioctanoate | C27H50O5 | Used as a food additive; emulsifying agent |

| Octyl palmitate | C24H48O2 | Commonly used in personal care products |

This table highlights the distinct biological activities associated with similar compounds, emphasizing the unique potential of this compound due to its specific structure.

Case Studies and Research Findings

-

Interaction with Skin Microflora :

A study on fatty acids found that compounds similar to this compound can influence skin microflora composition, potentially offering protective effects against pathogenic colonization . -

Drug Delivery Systems :

Research indicates that the incorporation of ester compounds into drug formulations enhances the solubility and stability of hydrophobic drugs, facilitating better therapeutic outcomes. The unique structure of this compound may provide additional benefits in targeted delivery systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.